molecular formula C21H16F4N2O3S B6061768 METHYL 3-(2-FLUOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE

METHYL 3-(2-FLUOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE

Cat. No.: B6061768
M. Wt: 452.4 g/mol
InChI Key: DXTYCIJGVLZVNC-UHFFFAOYSA-N
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Description

METHYL 3-(2-FLUOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound that features a thiazine ring, a fluorophenethyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2-FLUOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE typically involves multiple steps:

    Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenethyl Group: This step often involves nucleophilic substitution reactions where a fluorophenethyl halide reacts with the thiazine intermediate.

    Addition of the Trifluoromethylphenyl Group: This is usually done via electrophilic aromatic substitution or through the use of trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

METHYL 3-(2-FLUOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[3-(TRIFLUOROMETHYL)PHENYL]ACETATE
  • 2-[3-(TRIFLUOROMETHYL)PHENYL]FURO[3,2-B]PYRROLES

Uniqueness

METHYL 3-(2-FLUOROPHENETHYL)-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is unique due to its combination of a thiazine ring with fluorophenethyl and trifluoromethylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[2-(2-fluorophenyl)ethyl]-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N2O3S/c1-30-19(29)17-12-18(28)27(10-9-13-5-2-3-8-16(13)22)20(31-17)26-15-7-4-6-14(11-15)21(23,24)25/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTYCIJGVLZVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N(C(=NC2=CC=CC(=C2)C(F)(F)F)S1)CCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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